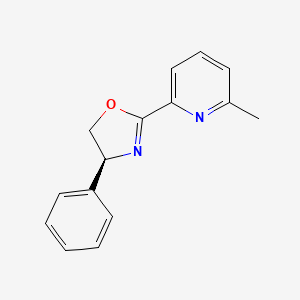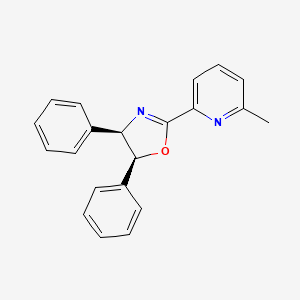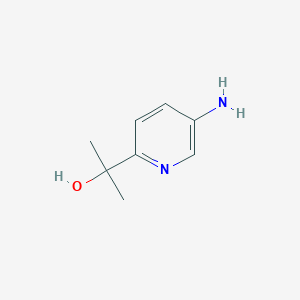
N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(4-tert-butylphenyl)-1,3-phenylenediamine is an organic compound that belongs to the class of diarylamines It is characterized by the presence of two tert-butylphenyl groups attached to a phenylenediamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-tert-butylphenyl)-1,3-phenylenediamine typically involves the reaction of 4-tert-butylaniline with 1,3-dibromobenzene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction proceeds through a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(4-tert-butylphenyl)-1,3-phenylenediamine can be scaled up by optimizing the reaction conditions. This includes using larger reactors, continuous flow systems, and efficient purification techniques such as recrystallization or chromatography to obtain high-purity product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure high yield and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(4-tert-butylphenyl)-1,3-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N,N’-Bis(4-tert-butylphenyl)-1,3-phenylenediamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, dyes, and organic electronic materials.
Mécanisme D'action
The mechanism of action of N,N’-Bis(4-tert-butylphenyl)-1,3-phenylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor or acceptor, influencing redox reactions and signaling pathways. Its tert-butyl groups provide steric hindrance, affecting its binding affinity and specificity towards target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(4-methylphenyl)-1,3-phenylenediamine
- N,N’-Bis(4-ethylphenyl)-1,3-phenylenediamine
- N,N’-Bis(4-isopropylphenyl)-1,3-phenylenediamine
Uniqueness
N,N’-Bis(4-tert-butylphenyl)-1,3-phenylenediamine is unique due to the presence of bulky tert-butyl groups, which provide enhanced stability and influence its reactivity. This makes it particularly useful in applications where steric effects are important, such as in the design of organic electronic materials and catalysts.
Propriétés
IUPAC Name |
1-N,3-N-bis(4-tert-butylphenyl)benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2/c1-25(2,3)19-10-14-21(15-11-19)27-23-8-7-9-24(18-23)28-22-16-12-20(13-17-22)26(4,5)6/h7-18,27-28H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWPHICGKMNNGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC(=CC=C2)NC3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate](/img/structure/B8198587.png)

![5,8-Dibromo-11H-benzo[a]carbazole](/img/structure/B8198597.png)

![4-[3,5-bis(4-aminophenyl)-2,4,6-trimethylphenyl]aniline](/img/structure/B8198618.png)


